4-Nitrophenyl (4-methylphenyl)methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitrophenyl (4-methylphenyl)methanesulfonate is an organic compound with the molecular formula C14H13NO5S. It is a sulfonate ester derived from methanesulfonic acid and is known for its applications in various chemical reactions and research fields. The compound is characterized by the presence of a nitrophenyl group and a methylphenyl group attached to a methanesulfonate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl (4-methylphenyl)methanesulfonate typically involves the reaction of 4-nitrophenol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-Nitrophenyl (4-methylphenyl)methanesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles such as amines, thiols, and alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and sodium methoxide are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.
Major Products Formed
Nucleophilic Substitution: Products include substituted sulfonates.
Reduction: The major product is 4-amino-4-methylphenylmethanesulfonate.
Hydrolysis: The products are 4-nitrophenol and 4-methylbenzenesulfonic acid.
Scientific Research Applications
4-Nitrophenyl (4-methylphenyl)methanesulfonate has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonate esters and as a leaving group in nucleophilic substitution reactions.
Biology: The compound is employed in enzyme assays to study the activity of sulfatases and other hydrolases.
Medicine: It serves as a model compound in the development of pharmaceuticals, especially in the study of drug metabolism and enzyme inhibition.
Mechanism of Action
The mechanism of action of 4-Nitrophenyl (4-methylphenyl)methanesulfonate involves the cleavage of the sulfonate ester bond. In biological systems, this cleavage can be catalyzed by enzymes such as sulfatases, leading to the release of 4-nitrophenol and 4-methylbenzenesulfonic acid. The nitrophenol moiety can further undergo reduction or conjugation reactions, depending on the cellular environment .
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenyl Methanesulfonate: Similar structure but lacks the methyl group on the phenyl ring.
4-Nitrophenyl Methyl Sulfite: Contains a sulfite group instead of a sulfonate group.
4-Methylphenyl Methanesulfonate: Lacks the nitro group on the phenyl ring.
Uniqueness
4-Nitrophenyl (4-methylphenyl)methanesulfonate is unique due to the presence of both nitrophenyl and methylphenyl groups, which confer distinct reactivity and properties. The combination of these functional groups makes it a versatile reagent in organic synthesis and a valuable tool in biochemical studies .
Properties
CAS No. |
50626-78-3 |
---|---|
Molecular Formula |
C14H13NO5S |
Molecular Weight |
307.32 g/mol |
IUPAC Name |
(4-nitrophenyl) (4-methylphenyl)methanesulfonate |
InChI |
InChI=1S/C14H13NO5S/c1-11-2-4-12(5-3-11)10-21(18,19)20-14-8-6-13(7-9-14)15(16)17/h2-9H,10H2,1H3 |
InChI Key |
RBVBDCMMNRUAPF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.